GDP366 GDP366 GDP366, a dual inhibitor of survivin and Op18, induces cell growth inhibition, cellular senescence and mitotic catastrophe in human cancer cells.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006988
InChI: InChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26)
SMILES: CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N
Molecular Formula: C20H17N5OS
Molecular Weight: 375.4 g/mol

GDP366

CAS No.:

Cat. No.: VC0006988

Molecular Formula: C20H17N5OS

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

GDP366 -

Molecular Formula C20H17N5OS
Molecular Weight 375.4 g/mol
IUPAC Name 1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea
Standard InChI InChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26)
Standard InChI Key DZSUJUOJJJCWGG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N

Chemical and Structural Properties of GDP366

GDP366 is characterized by the chemical formula C20H17N5OS\text{C}_{20}\text{H}_{17}\text{N}_{5}\text{OS} and a molecular weight of 375.45 g/mol. Its structure includes a thienopyrimidine core linked to a urea functional group, enabling interactions with survivin and Op18 . Key physicochemical properties are summarized below:

PropertyValue
CAS Number501698-03-9
Solubility62.5 mg/mL in DMSO; insoluble in water
Storage Conditions-20°C (stable for 1 month)
Canonical SMILESO=C(NC1=CC=CC(C)=C1)NC2=CC=C(C3=CSC4=NC=NC(N)=C43)C=C2

The compound’s poor aqueous solubility necessitates dimethyl sulfoxide (DMSO) for in vitro applications, while its stability under refrigeration supports preclinical testing .

Mechanism of Action: Dual Targeting of Survivin and Op18

Survivin Inhibition

Survivin, a member of the inhibitor of apoptosis (IAP) family, regulates mitosis and inhibits caspase-mediated cell death. GDP366 reduces survivin expression at both mRNA and protein levels, independent of p53 or p21 status . This downregulation disrupts survivin’s dual roles in:

  • Mitotic Progression: By destabilizing the chromosomal passenger complex, GDP366 induces polyploidy and mitotic errors .

  • Apoptosis Evasion: Loss of survivin sensitizes cells to intrinsic apoptosis pathways, though GDP366 primarily induces senescence rather than immediate apoptosis .

Op18/Stathmin Inhibition

Op18 (stathmin 1) promotes microtubule depolymerization, facilitating rapid cytoskeletal remodeling during mitosis. GDP366 suppresses Op18 expression, leading to:

  • Microtubule Stabilization: Impaired mitotic spindle formation and chromosome segregation errors .

  • Mitotic Catastrophe: Accumulation of multinucleated cells and irreversible cell cycle arrest .

Secondary Effects on Cellular Pathways

  • p53 and p21 Upregulation: GDP366 increases p53 and p21 levels, enhancing cell cycle arrest despite its primary mechanism being independent of these proteins .

  • Telomerase Inhibition: Reduced telomerase activity contributes to replicative senescence .

  • Chromosomal Instability: Polyploidy and DNA damage markers (e.g., γH2AX) are elevated post-treatment .

Preclinical Efficacy and Biological Activity

In Vitro Studies

GDP366 exhibits broad-spectrum antitumor activity, with IC₅₀ values in the low micromolar range across colon (HCT116), breast (MDA-MB-231), and leukemia (HL-60) cell lines . Key findings include:

  • Cell Cycle Arrest: 72-hour treatment induces G2/M arrest and polyploidy in >60% of cells .

  • Senescence Induction: β-galactosidase-positive cells increase 4-fold compared to controls .

  • Apoptosis Resistance: Minimal caspase-3 activation observed within 48 hours, contrasting with delayed cell death .

In Vivo Studies

In HCT116 xenograft models, GDP366 (10 mg/kg/day, intraperitoneal) reduces tumor volume by 70% over 21 days without overt toxicity . Histological analysis reveals:

  • Mitotic Abnormalities: Aberrant spindle structures and micronuclei formation.

  • Senescence Markers: Elevated p16INK4a and reduced Ki-67 proliferation index .

Comparative Analysis with Related Inhibitors

CompoundTargetMechanismKey Limitations
YM155SurvivinSuppresses survivin transcriptionOff-target effects on Sp1
AD80STMN1/survivinInhibits PI3K/STMN1 axisLess potent than GDP366
WM-127Survivin/β-cateninDerived from plant alkaloid matrineLimited preclinical data
GDP366Survivin/Op18Dual mRNA/protein suppressionContradictory effects in leukemia

Challenges and Limitations

Transcriptional Off-Target Effects

Like YM155, GDP366 may indirectly modulate survivin via transcription factors (e.g., Sp1), raising concerns about specificity . RNA-seq analyses reveal altered expression of 18 cytoskeleton-related genes beyond survivin and Op18 .

Contradictory Findings in Hematological Cancers

In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), GDP366 increases survivin expression, potentially exacerbating disease progression . This contrasts with solid tumor data, underscoring the need for tissue-specific studies.

Pharmacokinetic Limitations

  • Poor Solubility: Aqueous insolubility complicates formulation for intravenous delivery .

  • Metabolic Stability: Preliminary data suggest rapid hepatic clearance in murine models .

Future Directions and Clinical Translation

Combination Therapies

Synergy with microtubule-targeting agents (e.g., paclitaxel) or DNA-damaging drugs (e.g., cisplatin) could enhance efficacy while reducing resistance .

Nanodelivery Systems

Liposomal or nanoparticle-based formulations may improve solubility and tumor targeting, mitigating off-target effects .

Biomarker Development

Identifying tumors with high survivin/Op18 expression or specific p53 mutations could optimize patient stratification .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator